N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c13-4-5-15-11(3-6-16-8-11)7-12-10(14)9-1-2-9/h9,13H,1-8H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFVLQVXZRLCDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2(CCSC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiolan Ring: The thiolan ring can be synthesized through the reaction of a suitable thiol with an epoxide under basic conditions.
Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via nucleophilic substitution reactions, where an appropriate hydroxyethoxy halide reacts with the thiolan ring.
Attachment of the Cyclopropane Carboxamide Group: The final step involves the formation of the cyclopropane carboxamide group through the reaction of the intermediate compound with cyclopropanecarboxylic acid or its derivatives under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the thiolan ring and hydroxyethoxy group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide with related compounds:
Key Observations:
- Polarity: The target compound’s 2-hydroxyethoxy group increases polarity compared to YFN’s methyl/sulfone and the phenyl/methoxyphenoxy derivatives .
- Metabolic Stability : YFN’s sulfone group may reduce oxidative metabolism, contrasting with the target compound’s ether linkage, which could be susceptible to hydrolysis .
Biological Activity
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide is a compound that has gained attention in scientific research due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a cyclopropane carboxamide linked to a thiolan ring, which is further substituted with a hydroxyethoxy group. These functional groups contribute to its distinct chemical properties, making it a subject of interest for various biological studies.
The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the thiolan ring and hydroxyethoxy group may enhance its binding affinity and specificity, potentially leading to therapeutic effects in various biological systems.
Antimicrobial Properties
Research indicates that the compound may exhibit antimicrobial activity. Studies have shown that similar compounds with thiolan rings often possess properties that inhibit the growth of bacteria and fungi. The mechanism may involve disruption of microbial cell walls or interference with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that this compound could have anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells or inhibit tumor growth through various pathways, including modulation of signaling cascades involved in cell proliferation.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-(trifluoromethyl)benzamide | Thiolan ring, trifluoromethyl group | Anticancer, antimicrobial |
| N-{[3-(2-hydroxyethoxy)-3-thiolanyl]methyl}-2-thiophenecarboxamide | Thiolane structure | Antimicrobial |
The unique combination of functional groups in this compound may contribute to its specific biological activities compared to these similar compounds.
Case Studies
- Antimicrobial Activity Study : A study evaluated the antimicrobial effects of various thiolan-based compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.
- Anticancer Evaluation : Another investigation focused on the anticancer properties of compounds with cyclopropane moieties. The study found that certain derivatives exhibited cytotoxic effects on cancer cell lines, leading to further exploration of this compound for potential therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
